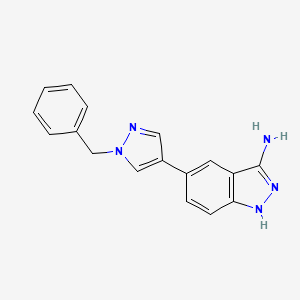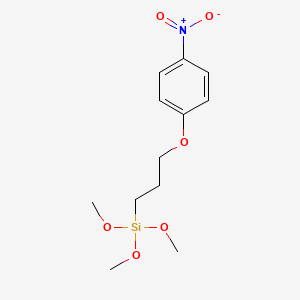
Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Vue d'ensemble
Description
Trimethoxy(3-(4-nitrophenoxy)propyl)silane, abbreviated as TNPS, is an organosilicon compound used in various scientific research applications. It is used as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a cross-linker in polymers. TNPS is also used in biomedical research, such as in the synthesis of nanoparticles for drug delivery and tissue engineering. TNPS is generally considered to be a safe reagent, however, its use should be conducted with caution due to its reactivity and potential for toxicity.
Applications De Recherche Scientifique
Surface Modification of Nanoparticles
Trimethoxy(3-(4-nitrophenoxy)propyl)silane is used to modify the surface of nanoparticles like SiO2. The modification process involves varying concentrations of the silane to achieve optimal functionalization. This enhances the mechanical properties, particularly wear resistivity, of nanocomposites .
Polymer Composites and Coatings
This silane coupling agent is valuable for improving interfacial adhesive strength in polymer composites and coatings. It contributes to multi-materialization by enhancing mechanical, physical, swelling, and dynamic viscoelastic properties .
Water Treatment
In water treatment applications, the silane can be used to modify surfaces to improve the removal of contaminants. Its reactivity towards hydrolysis makes it suitable for developing more efficient water treatment methods .
Vulcanization of Rubber
The silane coupling agent is used in the vulcanization process of rubber, where it helps in improving the properties of the vulcanized product. It leads to an environmentally friendly fabrication process with better overall properties .
Asphalt Binder Modification
When used with asphalt binders, the silane improves the properties of the aggregate surface, which enhances the performance of the asphalt. This application is particularly important for the construction and maintenance of roads .
Sensor Development
Trimethoxy(3-(4-nitrophenoxy)propyl)silane can be used in the development of novel sensors. By functionalizing materials like SBA-15, it can potentially be used for the absorption of carbon dioxide (CO2), which is crucial for environmental monitoring .
Propriétés
IUPAC Name |
trimethoxy-[3-(4-nitrophenoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6Si/c1-16-20(17-2,18-3)10-4-9-19-12-7-5-11(6-8-12)13(14)15/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHGDLUQBZRTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743582 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(3-(4-nitrophenoxy)propyl)silane | |
CAS RN |
55339-45-2 | |
| Record name | Trimethoxy[3-(4-nitrophenoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



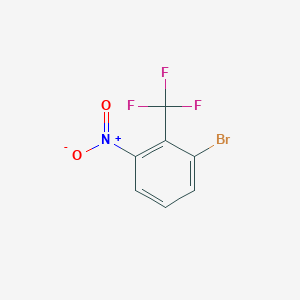
![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)


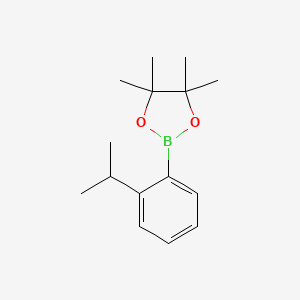
![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)

![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)
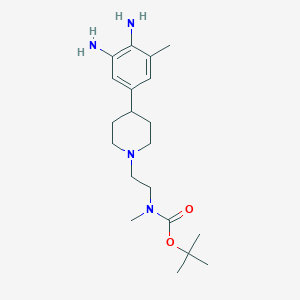

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)

